N-(6-methylheptan-2-yl)-3-([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)benzamide
Description
N-(6-methylheptan-2-yl)-3-([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)benzamide is a benzamide derivative featuring a [1,2,4]triazolo[4,3-b]pyridazine core linked via an ether oxygen at the 3-position of the benzamide scaffold. The N-substituent is a branched alkyl chain (6-methylheptan-2-yl), which may influence pharmacokinetic properties such as lipophilicity and metabolic stability.
Properties
Molecular Formula |
C20H25N5O2 |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
N-(6-methylheptan-2-yl)-3-([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)benzamide |
InChI |
InChI=1S/C20H25N5O2/c1-14(2)6-4-7-15(3)22-20(26)16-8-5-9-17(12-16)27-19-11-10-18-23-21-13-25(18)24-19/h5,8-15H,4,6-7H2,1-3H3,(H,22,26) |
InChI Key |
WXQHQJTUGXFHEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(C)NC(=O)C1=CC(=CC=C1)OC2=NN3C=NN=C3C=C2 |
Origin of Product |
United States |
Biological Activity
N-(6-methylheptan-2-yl)-3-([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and immunotherapy. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes a triazole moiety and a benzamide functional group. The specific arrangement of these components contributes to its biological properties.
- Molecular Formula : C₁₈H₂₄N₄O
- Molecular Weight : 320.41 g/mol
- IUPAC Name : this compound
This compound has been studied for its action as an inhibitor of specific protein kinases involved in cancer progression. Notably, it targets the TGF-β type I receptor kinase (ALK5), which plays a crucial role in tumor growth and metastasis.
Key Findings:
- Inhibition of ALK5 : The compound demonstrated significant inhibitory activity against ALK5 with an IC50 value of 0.013 μM in kinase assays .
- Selectivity : In profiling against a panel of 320 protein kinases, it showed high selectivity for ALK5 and ALK4, indicating potential for reduced off-target effects .
- Oral Bioavailability : Pharmacokinetic studies revealed an oral bioavailability of 51% in rats with substantial systemic exposure (AUC = 1426 ng × h/mL) .
Anti-Cancer Activity
The compound's ability to inhibit ALK5 suggests its potential as an anti-cancer agent. In vitro studies have shown that it can reduce cell viability in various cancer cell lines.
| Cell Line | IC50 (μM) |
|---|---|
| HaCaT | 0.0165 |
| 4T1 | 0.0121 |
These results indicate that this compound may enhance the efficacy of existing cancer therapies by targeting the TGF-β signaling pathway .
Case Studies
Several studies have examined compounds similar to this compound within the context of cancer treatment:
- Study on ALK5 Inhibition : A study demonstrated that modifications to the triazole moiety significantly improved ALK5 inhibition and selectivity .
- Combination Therapies : Research indicates that combining TGF-β inhibitors with other immunotherapeutics can lead to synergistic effects in tumor suppression .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure and Substitution Patterns
The compound shares the [1,2,4]triazolo[4,3-b]pyridazine heterocycle with several derivatives reported in the evidence. Key structural variations among analogs include:
- Substituents on the benzamide ring : The target compound has a triazolopyridazin-6-yloxy group at the 3-position, similar to N-cyclohexyl-4-([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)benzamide (), which features the same core but substitutes the benzamide’s 4-position .
- N-Alkyl/aryl groups : The branched 6-methylheptan-2-yl chain distinguishes it from analogs like the cyclohexyl group in or ester-containing derivatives in .
Heterocycle Variations
- Triazolo-oxazine vs. triazolopyridazine : Compounds in incorporate a fused triazolo-oxazine ring, demonstrating that heterocycle modifications significantly alter bioactivity profiles .
- Imidazo-pyridazines : Derivatives like those in highlight that replacing the triazolopyridazine core with imidazo-pyridazine shifts receptor binding preferences (e.g., benzodiazepine receptors) .
Data Table: Structural and Functional Comparison of Analogs
*Estimated based on structural similarity to .
Key Research Findings
Structural Determinants of Activity :
- The triazolopyridazine core is critical for antiproliferative effects in esterified analogs, but its efficacy depends on substituents (e.g., ethyl esters enhance activity) .
- Branched alkyl chains (e.g., 6-methylheptan-2-yl) may improve metabolic stability compared to cyclohexyl or aromatic substituents .
Contrasts with Benzamidine Derivatives :
- Unlike benzamidine-containing compounds (), triazolopyridazine derivatives lack thrombin inhibition, highlighting a trade-off between anticoagulant and antiproliferative activities .
Heterocycle Impact :
- Fused oxazine-triazole systems () exhibit distinct physicochemical properties compared to triazolopyridazines, underscoring the role of heterocycle design in target engagement .
Preparation Methods
Cyclization of Pyridazine Precursors
The triazolo[4,3-b]pyridazine ring is synthesized via cyclocondensation reactions. A common approach involves reacting 6-chloropyridazine with hydrazine derivatives, followed by oxidative cyclization.
Alternative Route: Suzuki Coupling
For substituted triazolo-pyridazines, palladium-catalyzed Suzuki coupling is employed. Source details a method using 3-pyridyl boronic acid and 2-chloropyrimidine :
Synthesis of 6-Methylheptan-2-yl Amine
Aldol Condensation and Hydrogenation
Step 1: Aldol Condensation
-
Isovaleraldehyde and acetone undergo base-catalyzed condensation (NaOH, 40°C) to form 4-hydroxy-6-methylheptan-2-one .
-
Molar ratio: 1:5 (isovaleraldehyde:acetone).
Step 2: Hydrogenation
-
The ketone intermediate is hydrogenated using Raney Ni (10% w/w) under 20 bar H₂ at 120°C.
-
6-Methylheptan-2-ol is obtained (yield: 90%) and converted to the amine via Leuckart reaction with NH₄COOH at 150°C.
Formation of Benzamide Intermediate
Esterification and Amidation48
Step 1: Esterification of 3-Hydroxybenzoic Acid
-
3-Hydroxybenzoic acid is refluxed with SOCl₂ to form 3-hydroxybenzoyl chloride , followed by reaction with MeOH to yield methyl 3-hydroxybenzoate (yield: 92%)4.
Step 2: Etherification with Triazolo-Pyridazine
-
Methyl 3-hydroxybenzoate is coupled with 6-chlorotriazolo[4,3-b]pyridazine using K₂CO₃ in DMF at 100°C.
-
Methyl 3-(4triazolo[4,3-b]pyridazin-6-yloxy)benzoate is isolated (yield: 60%).
Step 3: Hydrolysis and Amidation
-
The ester is hydrolyzed with LiOH in THF/H₂O to the carboxylic acid (yield: 95%).
-
Amidation with 6-methylheptan-2-yl amine uses HBTU and DIPEA in DCM (yield: 78%).
Integrated Synthetic Routes
One-Pot Sequential Coupling
A streamlined approach combines Suzuki coupling and amidation:
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | Suzuki coupling of 2-chloropyrimidine with 3-pyridyl boronic acid | PdCl₂(dppf), THF/H₂O, 80°C | 80% |
| 2 | Etherification with methyl 3-hydroxybenzoate | K₂CO₃, DMF, 100°C | 65% |
| 3 | Amidation with 6-methylheptan-2-yl amine | HBTU, DIPEA, DCM | 75% |
Alternative: Curtius Rearrangement
For analogs, tert-butyl (4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)carbamate undergoes Curtius rearrangement with DPPA and TFA to form isocyanates, which are trapped with amines (yield: 60%).
Optimization and Challenges
Key Challenges
Q & A
Q. Q1: What are the critical steps and reaction optimizations for synthesizing N-(6-methylheptan-2-yl)-3-([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)benzamide?
Methodological Answer:
- Key Steps :
- Heterocyclic Core Formation : Construct the [1,2,4]triazolo[4,3-b]pyridazine core via cyclization of chloropyridazine intermediates with hydrazine derivatives .
- Ether/Oxy-Linkage : Use Mitsunobu reactions or nucleophilic substitution (e.g., NaH/DMF) to introduce the benzamide-oxy moiety .
- Amide Coupling : Employ carbodiimide-based coupling (e.g., EDCI/HOBt) to attach the 6-methylheptan-2-yl chain to the benzamide .
- Optimization :
- Characterization : Validate purity via HPLC (>90% purity, C18 column, methanol/water-TFA gradient) and confirm structure using -/-NMR (DMSO-d6, 400 MHz) .
Advanced Structural Analysis
Q. Q2: How can researchers resolve discrepancies in biological activity data for triazolopyridazine derivatives?
Methodological Answer:
- Case Study : Replacement of benzamidine with triazolopyridazine in thrombin inhibitors abolished activity (Ki > 300 μM) but retained antiproliferative effects in endothelial/tumor cells .
- Approach :
- Functional Group Mapping : Compare IC50 values of analogs with/without specific substituents (e.g., fluorinated P3 benzyl groups) to identify activity drivers .
- Target Profiling : Use kinase inhibition assays (e.g., ADP-Glo™) to test off-target effects and explain unexpected bioactivity .
- Structural Modeling : Perform docking studies (AutoDock Vina) to assess steric clashes or hydrogen-bonding losses in modified analogs .
Structure-Activity Relationship (SAR) Studies
Q. Q3: How can SAR studies optimize the antiproliferative activity of this compound?
Methodological Answer:
- Modification Strategies :
- Heterocycle Variation : Replace triazolopyridazine with imidazopyridine to evaluate core flexibility .
- Side-Chain Engineering : Introduce fluorinated alkyl groups (e.g., trifluoromethyl) to enhance membrane permeability .
- Experimental Workflow :
- Library Synthesis : Prepare 10–20 analogs via parallel synthesis (e.g., microwave-assisted amide coupling) .
- In Vitro Screening : Test compounds at 1–100 μM in MCF-7 (breast cancer) and HMEC-1 (endothelial) cells using MTT assays .
- Data Analysis : Apply PCA (Principal Component Analysis) to correlate substituent properties (logP, polar surface area) with IC50 .
Stability and Solubility Optimization
Q. Q4: What methodologies improve the aqueous solubility of lipophilic triazolopyridazine derivatives?
Methodological Answer:
- Formulation Strategies :
- Analytical Validation :
Target Identification and Mechanism
Q. Q5: How can researchers identify the molecular targets of this compound?
Methodological Answer:
Affinity Proteomics :
- Immobilize the compound on NHS-activated Sepharose for pull-down assays in cell lysates (e.g., HEK293T) .
- Identify bound proteins via LC-MS/MS (Orbitrap Fusion™) .
Kinase Profiling : Screen against a panel of 100+ kinases (Eurofins KinaseProfiler™) at 1 μM .
CRISPR-Cas9 Validation : Knock out candidate targets (e.g., VEGFR2) and assess loss of antiproliferative activity .
Handling and Reproducibility
Q. Q6: How can reproducibility issues in synthesis be mitigated?
Methodological Answer:
- Critical Parameters :
- Troubleshooting :
- Low Yields : Optimize stoichiometry (1.2 eq. nucleophile) and reaction time (12–24 h) .
- Byproduct Formation : Purify intermediates via flash chromatography (hexane/EtOAc gradient) .
Conflicting Biological Data
Q. Q7: How should researchers address contradictions between in vitro and in vivo efficacy data?
Methodological Answer:
- Case Example : In vitro antiproliferative activity (IC50 = 5 μM) but poor in vivo tumor suppression.
- Resolution Steps :
- PK/PD Studies : Measure plasma half-life (LC-MS/MS) and tissue distribution in murine models .
- Metabolite Identification : Incubate compound with liver microsomes (human/mouse) and profile metabolites .
- Formulation Adjustments : Switch from oral to intraperitoneal administration to bypass first-pass metabolism .
Computational Modeling
Q. Q8: What computational tools predict binding modes of triazolopyridazine derivatives?
Methodological Answer:
Docking Workflow :
- Prepare ligand (Open Babel) and protein (PDB: 3LZE) structures .
- Run AutoDock Vina with exhaustiveness = 20 .
MD Simulations :
- Use GROMACS for 100 ns simulations to assess binding stability (RMSD < 2 Å) .
Free Energy Calculations :
- Apply MM-PBSA to rank binding affinities of analogs .
Analytical Method Development
Q. Q9: How to validate purity and stability of the compound under varying conditions?
Methodological Answer:
- HPLC Method :
- Column: C18 (4.6 × 150 mm).
- Gradient: 40–80% methanol/0.1% TFA over 15 min, flow = 1 mL/min .
- Forced Degradation :
Scaling for Preclinical Studies
Q. Q10: What steps ensure successful scale-up from mg to gram quantities?
Methodological Answer:
Process Optimization :
- Replace batch reactions with flow chemistry for hazardous steps (e.g., NaH-mediated etherification) .
Purification :
- Use preparative HPLC (C18, 20 mL/min) or recrystallization (ethanol/water) .
Quality Control :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
